

Spectroscopic and Spectrometric Characterization of 2,4,4-Trimethylpentanal: A Technical Overview

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Compound of Interest		
Compound Name:	2,4,4-Trimethylpentanal	
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This technical guide provides a comprehensive overview of the expected spectral characteristics of **2,4,4-trimethylpentanal** (C₈H₁₆O), a branched-chain aldehyde. The information is curated for researchers, scientists, and professionals in drug development and chemical analysis. While specific, experimentally derived quantitative data for this compound is primarily available through subscription-based spectral databases, this document outlines the foundational principles and expected spectral features based on established knowledge of aldehyde chemistry.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **2,4,4-trimethylpentanal** based on the general characteristics of aliphatic aldehydes.

Table 1: Predicted ¹H NMR Spectral Data



Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
Aldehydic H (CHO)	~9.5	Doublet	~2-3 Hz
Methine H (CH)	2.0 - 2.5	Multiplet	-
Methylene H ₂ (CH ₂)	1.0 - 1.5	Multiplet	-
Methyl H ₃ (CH-CH ₃)	~1.0	Doublet	~7 Hz
tert-Butyl H ₉ (C- (CH₃)₃)	~0.9	Singlet	-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
Carbonyl C (C=O)	200 - 205
Methine C (CH)	50 - 60
Methylene C (CH ₂)	45 - 55
Quaternary C	30 - 40
Methyl C (CH-CH₃)	15 - 25
tert-Butyl C (C-(CH ₃) ₃)	25 - 35

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C-H (aldehyde)	2820-2850 and 2720-2750	Medium (often appears as a doublet)
C=O (aldehyde)	1720-1740	Strong
C-H (alkane)	2850-3000	Strong
C-H bend (alkane)	1365-1470	Medium to Weak



Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Proposed Fragment	Notes
128	[C ₈ H ₁₆ O] ⁺ •	Molecular Ion (M+•) - likely to be of low abundance
113	[M - CH ₃]+	Loss of a methyl group
85	[M - C3H7] ⁺	Alpha-cleavage, loss of an isopropyl radical
71	[M - C4H9] ⁺	Loss of a tert-butyl radical
57	[C ₄ H ₉] ⁺	tert-butyl cation, often a base peak in branched alkanes
43	[C₃H ₇] ⁺	Isopropyl cation
29	[CHO]+	Aldehyde fragment

Experimental Protocols

Detailed experimental protocols for the spectral analysis of aldehydes are crucial for obtaining high-quality, reproducible data. The following are general procedures that can be adapted for the analysis of **2,4,4-trimethylpentanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified 2,4,4-trimethylpentanal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:



- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.
- ¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
- ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of
 ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for liquid samples.

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Place a small drop of neat **2,4,4-trimethylpentanal** directly onto the crystal.
- Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile aldehydes.

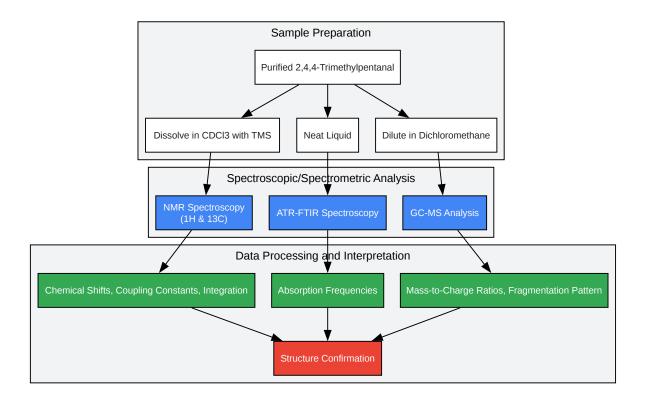
- Sample Preparation: Prepare a dilute solution of **2,4,4-trimethylpentanal** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Conditions:
 - Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injection: Split or splitless injection of 1 μ L of the sample.
 - Oven Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a
 few minutes, and then ramp up to a higher temperature (e.g., 250 °C).



- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: A mass-to-charge (m/z) range of 40-400 is generally sufficient.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound like **2,4,4-trimethylpentanal**.



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Caption: Workflow for the spectral analysis of **2,4,4-trimethylpentanal**.

Disclaimer: The spectral data presented in the tables are predicted values based on general principles of organic spectroscopy and may differ from experimentally determined values. For definitive spectral data, direct consultation of spectral databases is recommended.

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